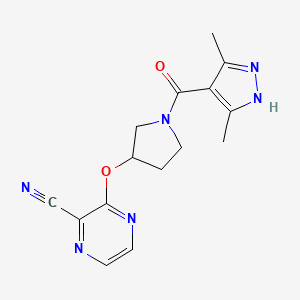
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyrrolidine ring, and a pyrazine ring . Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,5-dimethyl-1H-pyrazole component of the molecule is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite complex and would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the 3,5-dimethyl-1H-pyrazole component of the molecule has a molecular weight of 96.1304 .科学的研究の応用
Environmental Exposure and Health Risks
- Studies on environmental exposure to organophosphorus and pyrethroid pesticides have highlighted the widespread presence of these chemicals in the general population, particularly among children, and their developmental neurotoxicity risks. For example, an investigation into the exposure of South Australian preschool children to neurotoxic insecticides found widespread chronic exposure, suggesting a need for public health policy development on the regulation and use of these chemicals (Babina et al., 2012).
Metabolism and Pharmacokinetics
- The metabolism, excretion, and pharmacokinetics of related compounds have been studied to understand their behavior in the human body. For instance, research on INCB018424, a potent inhibitor of Janus tyrosine kinase1/2, explored its rapid absorption, distribution, and the minimal differences in concentrations between single and multiple dosing, indicating a lack of accumulation (Shilling et al., 2010).
Exposure to Carcinogens
- Dietary studies have assessed the intake and risk associated with carcinogenic heterocyclic amines found in cooked meats. The formation of these compounds during cooking and their potential role in human carcinogenesis have been a particular focus. For example, a prospective study on meat and meat mutagens emphasized the association between very well done meat consumption and an increased risk of prostate cancer, suggesting a link between dietary habits and cancer risk (Cross et al., 2005).
Effects on Semen Quality
- Research has also delved into the effects of environmental exposure to pyrethroids on semen quality in reproductive-age men. A study in Shanghai, China, found negative associations between pyrethroid metabolites in urine and sperm morphology, suggesting that environmental exposure might adversely affect semen parameters (Hu et al., 2019).
Biomonitoring and Environmental Health
- Investigations into the variability of urinary excretion of pyrethroid metabolites have provided insights into the reliability of biomonitoring for assessing exposure to these insecticides. Such studies have implications for observational research and the development of exposure assessment methodologies (Wielgomas, 2013).
将来の方向性
特性
IUPAC Name |
3-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-9-13(10(2)20-19-9)15(22)21-6-3-11(8-21)23-14-12(7-16)17-4-5-18-14/h4-5,11H,3,6,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEDIZKSAIAKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

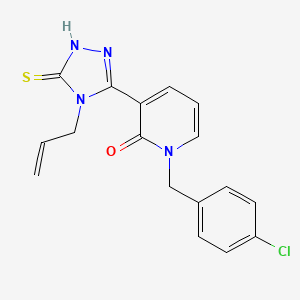
![N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2915422.png)
![2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2915423.png)
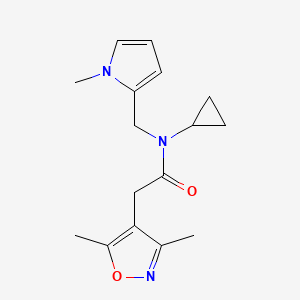
![(2E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2915426.png)
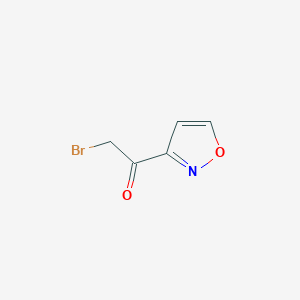
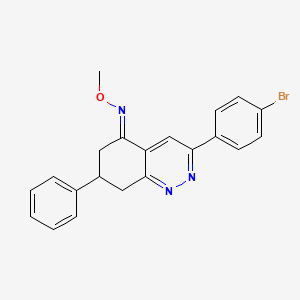

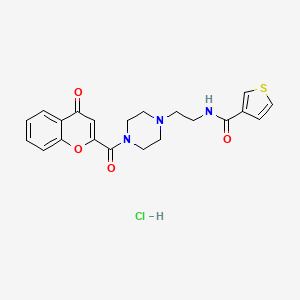
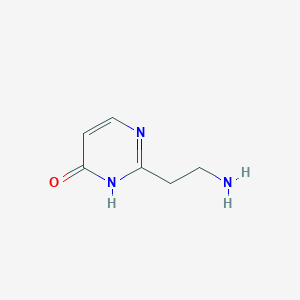

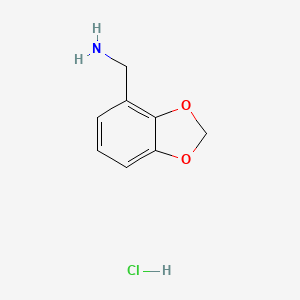
![ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2915437.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2915440.png)